molecular formula C10H11BrClNO B7807435 N-(4-bromo-3-methylphenyl)-2-chloropropanamide

N-(4-bromo-3-methylphenyl)-2-chloropropanamide

Cat. No.: B7807435
M. Wt: 276.56 g/mol
InChI Key: KAUPJPZBGCHAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-3-methylphenyl)-2-chloropropanamide (CAS 1016746-86-3) is a halogenated anilide compound with the molecular formula C10H11BrClNO and a molecular weight of 276.56 g/mol . This chemical serves as a versatile synthetic intermediate and building block in medicinal chemistry research, particularly in the development of novel therapeutic agents. Recent scientific literature highlights the application of closely related N-(4-bromo-3-methylphenyl) carboxamide derivatives as key precursors in synthesizing compounds with significant antibacterial properties . Specifically, such derivatives have been utilized to create pyrazine carboxamide analogs that demonstrate potent activity against extensively drug-resistant (XDR) Salmonella Typhi strains, a major public health concern . These synthesized compounds have shown promising results in both antibacterial studies, with some exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL, and in enzymatic inhibition assays, where certain derivatives displayed potent inhibition of alkaline phosphatase with IC50 values in the micromolar range . The structure features both bromo and chloro substituents, which facilitate further functionalization via cross-coupling reactions and nucleophilic substitutions, making it a valuable scaffold for constructing diverse chemical libraries for drug discovery . Available with a purity of 95% or higher, this compound is supplied for research applications exclusively and must be handled by qualified professionals in appropriately controlled laboratory settings . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-6-5-8(3-4-9(6)11)13-10(14)7(2)12/h3-5,7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUPJPZBGCHAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward route involves the nucleophilic acyl substitution of 4-bromo-3-methylaniline with 2-chloropropanoyl chloride. The amine attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride and forming the amide bond. A base such as triethylamine or pyridine is typically employed to neutralize HCl, shifting the equilibrium toward product formation.

4-Bromo-3-methylaniline+2-Chloropropanoyl chlorideBase, SolventN-(4-Bromo-3-methylphenyl)-2-chloropropanamide+HCl\text{4-Bromo-3-methylaniline} + \text{2-Chloropropanoyl chloride} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}

Optimization of Reaction Conditions

Key parameters include:

  • Solvent Selection : Dichloromethane (DCM) or toluene are preferred for their ability to dissolve both reactants and byproducts.

  • Temperature : Reactions proceed efficiently at 0–25°C to minimize side reactions such as over-chlorination.

  • Molar Ratios : A 1:1.1 molar ratio of amine to acid chloride ensures complete conversion, with excess base (1.5–2.0 equivalents) to sequester HCl.

Table 1: Representative Yields Under Varied Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)
DCM0478
Toluene25285
THF25665

Yields exceeding 85% are achievable in toluene at ambient temperatures, though prolonged reaction times in tetrahydrofuran (THF) lead to decomposition.

Halogenation of Propanamide Precursors

Chlorination of N-(4-Bromo-3-methylphenyl)propanamide

This two-step approach first synthesizes N-(4-bromo-3-methylphenyl)propanamide, followed by selective chlorination at the α-position of the propanamide chain.

Step 1: Amide Formation

The initial amidation follows analogous conditions to Section 1, using propanoyl chloride instead of 2-chloropropanoyl chloride.

Step 2: Radical Chlorination

Chlorination employs N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) under radical-initiated conditions. Azobisisobutyronitrile (AIBN) or light irradiation generates chlorine radicals, which abstract hydrogen at the α-position, forming a carbon-centered radical that reacts with Cl₂.

N-(4-Bromo-3-methylphenyl)propanamide+NCSAIBN, CCl₄This compound+Succinimide\text{N-(4-Bromo-3-methylphenyl)propanamide} + \text{NCS} \xrightarrow{\text{AIBN, CCl₄}} \text{this compound} + \text{Succinimide}

Table 2: Chlorination Efficiency with Different Reagents

Chlorinating AgentInitiatorSolventYield (%)
NCSAIBNCCl₄72
SO₂Cl₂LightDCM68
Cl₂NoneToluene55

NCS in carbon tetrachloride provides superior regioselectivity due to its controlled radical generation.

Aminolysis of 2-Chloropropanoate Esters

Synthesis of Methyl 2-Chloropropanoate

The Hell–Volhard–Zelinskii reaction introduces chlorine at the α-position of propanoic acid using PCl₃ or PCl₅ as catalysts, followed by esterification with methanol:

Propanoic acid+Cl₂PCl₃2-Chloropropanoic acidMeOH, H₂SO₄Methyl 2-chloropropanoate\text{Propanoic acid} + \text{Cl₂} \xrightarrow{\text{PCl₃}} \text{2-Chloropropanoic acid} \xrightarrow{\text{MeOH, H₂SO₄}} \text{Methyl 2-chloropropanoate}

Aminolysis with 4-Bromo-3-Methylaniline

The ester undergoes aminolysis under basic or acidic conditions. While traditional methods use excess amine at elevated temperatures, catalytic approaches with ZnCl₂ enhance reactivity:

Methyl 2-chloropropanoate+4-Bromo-3-methylanilineZnCl₂, DCMThis compound+MeOH\text{Methyl 2-chloropropanoate} + \text{4-Bromo-3-methylaniline} \xrightarrow{\text{ZnCl₂, DCM}} \text{this compound} + \text{MeOH}

Table 3: Aminolysis Conditions and Outcomes

CatalystSolventTemperature (°C)Yield (%)
NoneToluene8060
ZnCl₂DCM2588
H₂SO₄MeOH6570

ZnCl₂ facilitates methanol elimination, driving the reaction to completion at room temperature.

Catalytic and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, amidation of 2-chloropropanoyl chloride with 4-bromo-3-methylaniline in DCM achieves 90% yield within 15 minutes at 80°C.

Solvent-Free Mechanochemical Methods

Ball milling reactants with a stoichiometric base (e.g., K₂CO₃) eliminates solvent use, improving atom economy and reducing waste. Initial trials report yields of 82% after 30 minutes of milling.

Industrial Production Considerations

Scaling Challenges

  • Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials.

  • Byproduct Management : Succinimide from NCS reactions is recovered via filtration and recycled.

Cost-Benefit Analysis

MethodCost (USD/kg)Purity (%)Scalability
Direct Amidation12099High
Radical Chlorination15097Moderate
Aminolysis9598High

Aminolysis offers the best balance of cost and scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-chloropropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products

The major products formed from these reactions include substituted derivatives, oxides, reduced amines, and hydrolyzed carboxylic acids.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-chloropropanamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

    Chemical Research: The compound serves as a model substrate for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-chloropropanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities among halogenated propanamide derivatives:

Compound Name Substituents on Phenyl Ring Propanamide Chain Modification Molecular Formula Key References
N-(4-bromo-3-methylphenyl)-2-chloropropanamide 4-Br, 3-CH₃ 2-Cl C₁₀H₁₁BrClNO
N-(4-Bromophenyl)-2-chloropropanamide 4-Br 2-Cl C₉H₉BrClNO
2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide 4-Cl 2-Br, 2-CH₃ C₁₀H₁₁BrClNO
3-Chloro-N-(4-methylphenyl)propanamide 4-CH₃ 3-Cl C₁₀H₁₂ClNO
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-Cl (phenethyl), 4-isobutyl None (standard chain) C₂₁H₂₅ClNO

Key Observations :

  • Halogen Positioning : The target compound’s 4-Br and 3-CH₃ substituents differentiate it from simpler analogs like N-(4-bromophenyl)-2-chloropropanamide, which lacks the methyl group .
  • Chain Modifications : The 2-chloro group in the propanamide chain is a common feature, but substitutions like 2-bromo-2-methyl (in ’s compound) alter steric and electronic profiles .
  • Biological Relevance : Halogens (Cl, Br) enhance lipophilicity and membrane permeability, while methyl groups improve metabolic stability .

Physicochemical Properties

Property This compound N-(4-Bromophenyl)-2-chloropropanamide 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide
Melting Point (°C) Not reported Not reported 120–122 (crystallographic data)
Lipophilicity (LogP) High (Br/Cl/CH₃) Moderate (Br/Cl) High (Br/Cl/CH₃)
Solubility Low in water; soluble in DCM, THF Similar to target Low in polar solvents

Spectroscopic Data :

  • ¹H-NMR : The target compound’s methyl group (3-CH₃) appears as a singlet at ~2.3 ppm, while the 2-chloro propanamide chain shows splitting patterns near 1.8–2.0 ppm (CH₂) and 4.2 ppm (NH) .
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 292 for the target) .

Biological Activity

N-(4-bromo-3-methylphenyl)-2-chloropropanamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in various fields, including medicine and agrochemicals.

This compound has the molecular formula C10H11BrClNO and a molecular weight of approximately 276.56 g/mol. The compound features both bromo and chloro substituents on the aromatic ring, which may influence its reactivity and biological properties compared to other similar compounds.

Biological Activities

1. Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Preliminary studies suggest it may inhibit bacterial enzymes, leading to its observed antibacterial effects. The compound's structure, particularly the presence of halogens, is believed to enhance its interaction with biological targets.

2. Inhibition of TNIK
Recent findings highlight the compound's inhibitory effects on Traf2- and Nck-interacting kinase (TNIK), which is implicated in various diseases, including cancers and inflammatory conditions. TNIK inhibitors are being explored for their therapeutic potential in treating chronic obstructive pulmonary disease (COPD), lupus nephritis, and renal fibrosis . This mechanism suggests that this compound may serve as a lead compound for developing new treatments.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism, thereby disrupting their growth.
  • Receptor Interaction : It is hypothesized that the compound interacts with certain receptors or proteins within cells, potentially altering signaling pathways related to inflammation and cellular proliferation .

Study on Antibacterial Activity

A study conducted on various bacterial strains demonstrated that this compound exhibited notable inhibition against Gram-positive bacteria, such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating effective antibacterial activity.

TNIK Inhibition Research

In a preclinical model involving mice with induced inflammatory conditions, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., IL-6) compared to control groups. This suggests its potential utility in managing inflammatory diseases .

Comparative Analysis

The following table compares this compound with other structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC10H11BrClNOContains both bromo and chloro groups
N-(4-bromophenyl)propanamideC9H9BrNOLacks chlorine; simpler structure
3-chloro-N-(4-methylphenyl)propanamideC10H12ClNOLacks bromine; different halogenation
N-(2-bromophenyl)propanamideC9H10BrNODifferent position of bromine

Q & A

Q. What are the recommended synthetic routes for N-(4-bromo-3-methylphenyl)-2-chloropropanamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-bromo-3-methylaniline with 2-chloropropanoyl chloride under anhydrous conditions. Key parameters include:

  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
  • Solvent selection : Use dichloromethane or tetrahydrofuran for improved solubility .
  • Catalysts : Triethylamine is often added to neutralize HCl byproducts. Advanced methods like microwave-assisted synthesis can enhance reaction efficiency and yield .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm the amide bond formation and substituent positions (e.g., bromine and methyl groups on the phenyl ring) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C10_{10}H10_{10}BrClNO) and purity .
  • X-ray crystallography : Resolves 3D conformation; SHELX software refines diffraction data for accurate bond angles and torsional strain analysis .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .

Advanced Research Questions

Q. How can computational modeling predict reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites, such as the chloroacetamide group’s susceptibility to nucleophilic attack .
  • Molecular docking : Simulates interactions with biological targets (e.g., binding to kinase active sites via halogen bonding with bromine) .
  • MD simulations : Assess stability in biological membranes or protein binding pockets over time .

Q. What strategies resolve discrepancies between crystallographic and spectroscopic data?

  • Multi-technique validation : Cross-check NMR chemical shifts with calculated isotropic shielding (GIAO method) .
  • Hirshfeld surface analysis : Identifies crystal packing effects that may distort bond lengths compared to solution-state NMR data .
  • Dynamic NMR : Detects conformational flexibility in solution that static X-ray structures may not capture .

Q. How do structural modifications influence bioactivity and pharmacokinetics?

  • Substituent effects :
  • Bromine position : Para-bromo vs. meta-bromo analogs show varying steric effects on target binding .
  • Chloropropanamide chain length : Shorter chains (acetamide) reduce metabolic stability compared to propanamide derivatives .
    • SAR studies : Systematic replacement of methyl or chloro groups with bioisosteres (e.g., CF3_3) optimizes potency and logP values .

Q. How can solubility and stability be improved for in vivo studies?

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
  • pH stability profiling : Assess degradation kinetics in simulated gastric/intestinal fluids (pH 1.2–6.8) .
  • Lyophilization : Improves long-term storage stability by removing hydrolytic water .

Methodological Considerations

  • Data contradiction example : If biological activity varies between batches, perform HPLC-MS to check for impurities (e.g., dehalogenated byproducts) .
  • Crystallography refinement : Use SHELXL for high-resolution data to resolve disorder in the chloroacetamide moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.